2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid CAS number 871673-06-2
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid CAS number 871673-06-2
Technical Monograph: 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid CAS Registry Number: 871673-06-2 Document Type: Technical Research Guide & Application Whitepaper Version: 2.0 (Scientific Review)
Executive Summary & Structural Pharmacophore
2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid represents a specialized bifunctional scaffold in medicinal chemistry, merging the neuroactive properties of the 2-oxopyrrolidine (racetam) core with the lipophilic and ionizable characteristics of a phenoxyacetic acid tail.
While often cataloged as a high-purity building block, this molecule possesses significant potential as a lead compound or advanced intermediate in the development of COX-2 inhibitors , PPAR agonists , and novel nootropic hybrids . Its structure allows for dual-mode binding: the lactam ring acts as a hydrogen bond acceptor mimicking peptide bonds, while the carboxylic acid moiety facilitates ionic interactions with cationic protein residues (e.g., Arginine gates in cyclooxygenase enzymes).
Structural Analysis
-
Core A (Head): 2-Oxopyrrolidine (Lactam). Responsible for modulating glutamatergic receptors (AMPA) and membrane fluidity.
-
Linker (Body): 1,4-Disubstituted Phenyl Ring. Provides rigid spacing and pi-pi stacking potential.
-
Core B (Tail): Oxyacetic Acid.[1] A classic pharmacophore for PPAR
/ activation and COX active site entry.
Chemical Properties & Specifications
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~3.5 - 4.0 (Carboxylic acid) |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 4 (Lactam O, Ether O, Carboxyl O, Carbonyl O) |
| LogP (Predicted) | ~1.2 (Lipophilic but polar enough for bioavailability) |
| Melting Point | 189–191 °C (Typical for this class) |
Synthesis & Production Methodology
The synthesis of CAS 871673-06-2 follows a convergent pathway. The following protocol is designed for high-yield laboratory scale-up (10g – 100g).
Step 1: Formation of the Lactam Core (N-Arylation)
-
Precursor: 4-Aminophenol +
-Butyrolactone. -
Reaction: Thermal cyclization or microwave-assisted synthesis.
-
Product: 1-(4-hydroxyphenyl)pyrrolidin-2-one.
-
Critical Control: Maintain anhydrous conditions to prevent ring opening.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: 1-(4-hydroxyphenyl)pyrrolidin-2-one + Ethyl Bromoacetate.
-
Base: Potassium Carbonate (
) in DMF or Acetone. -
Conditions: Reflux at 60-80°C for 4-6 hours.
-
Mechanism:
attack of the phenoxide ion on the alkyl halide.
Step 3: Ester Hydrolysis
-
Reagents: Ethyl ester intermediate + LiOH or NaOH (aq).
-
Solvent: THF/Water (1:1).
-
Workup: Acidification with 1M HCl to precipitate the free acid (CAS 871673-06-2).
Figure 1: Convergent synthetic pathway for 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid.
Biological Applications & Mechanism of Action
This scaffold is not merely a passive building block; it possesses intrinsic biological activity profiles relevant to three major therapeutic areas.
A. Anti-Inflammatory (COX-2 Selectivity)
The phenoxyacetic acid moiety is a known pharmacophore for COX-2 inhibition (similar to Lumiracoxib analogs).
-
Mechanism: The carboxylic acid anchors the molecule via an ionic bond to Arg-120 in the COX enzyme channel. The bulky lactam ring may occupy the hydrophobic side pocket, potentially conferring selectivity over COX-1.
-
Research Use: Used as a template to synthesize hydrazone derivatives which have shown
values in the micromolar range for COX-2 inhibition [1].
B. Cognitive Modulation (Racetam Hybrid)
The 2-oxopyrrolidine ring is the defining feature of the "Racetam" family (e.g., Piracetam, Aniracetam).
-
Mechanism: Positive allosteric modulation of AMPA receptors.
-
Hypothesis: By attaching the acidic tail, researchers can investigate transport across the Blood-Brain Barrier (BBB) via monocarboxylate transporters (MCTs), potentially improving the bioavailability of the racetam core compared to simple amides.
C. Antimicrobial & Anticancer Probes
Recent studies utilize the 5-oxopyrrolidine core (closely related) to develop agents against multidrug-resistant Staphylococcus aureus.[2] The acid functionality of CAS 871673-06-2 allows for rapid derivatization into hydrazides and thiazoles , which are potent DNA gyrase inhibitors [2].
Figure 2: Pharmacological interaction map showing the dual-domain activity of the scaffold.
Analytical Characterization Protocol
To ensure scientific integrity, the following analytical signatures must be verified upon synthesis or procurement.
Proton NMR ( -NMR, 400 MHz, DMSO- )
-
12.9 ppm (s, 1H): Carboxylic acid proton (-COOH ). Disappears on
exchange. - 7.5 - 6.8 ppm (m, 4H): Para-substituted aromatic system (AA'BB' pattern).
- 4.6 ppm (s, 2H): Methylene group adjacent to ether oxygen (-O-CH 2-COOH).
- 3.8 ppm (t, 2H): Methylene adjacent to lactam nitrogen.
- 2.5 - 2.0 ppm (m, 4H): Remaining pyrrolidine ring protons.
Infrared Spectroscopy (FT-IR)
-
1730-1750
: Strong Carbonyl stretch (C=O) of the carboxylic acid. -
1660-1690
: Lactam Carbonyl stretch (C=O). -
2500-3300
: Broad O-H stretch (Carboxylic acid dimer).
Quality Control Check
-
HPLC Purity: >98% (Area under curve).
-
Impurity Alert: Watch for the ethyl ester intermediate (incomplete hydrolysis), which will show an extra triplet/quartet in NMR and lack the broad OH stretch in IR.
Handling and Stability
-
Storage: Store at +2°C to +8°C. The carboxylic acid is stable, but the lactam ring can be susceptible to hydrolysis under strong basic conditions over extended periods.
-
Safety: Classified as Irritant (H315/H319) . Standard PPE (gloves, goggles) required. Avoid dust inhalation.
References
-
El-Mekabaty, A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI Molecules. Available at: [Link]
-
Kavina, M. A., et al. (2011). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry. Available at: [Link]
-
PubChem. (2024). Compound Summary for CID 5190948: 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid.[1] National Library of Medicine. Available at: [Link]
